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Compound of Interest

Compound Name: DPM-1001

Cat. No.: B12372842 Get Quote

This guide provides a detailed comparison of the oral bioavailability of two protein-tyrosine

phosphatase 1B (PTP1B) inhibitors: DPM-1001 and MSI-1436 (also known as trodusquemine).

The information is intended for researchers, scientists, and drug development professionals

interested in the therapeutic potential of these compounds.

Executive Summary
DPM-1001, an analog of MSI-1436, was specifically designed to overcome the poor oral

bioavailability of its predecessor. While MSI-1436 is a charged molecule with limited ability to

be absorbed when administered orally, DPM-1001 is an uncharged molecule, which

significantly enhances its oral bioavailability. This key difference makes DPM-1001 a more

promising candidate for oral drug development.
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Feature DPM-1001 MSI-1436 (Trodusquemine)

Chemical Nature Uncharged molecule
Charged molecule

(aminosterol)

Oral Bioavailability Orally bioavailable[1][2][3][4][5]
Limited/Poor oral

bioavailability[1][6][7][8]

Route of Administration in

Preclinical/Clinical Studies
Oral and intraperitoneal[9][10]

Intravenous (IV) or

intraperitoneal (IP)[6][8]

Experimental Data and Protocols
While direct head-to-head comparative studies with quantitative pharmacokinetic data on the

oral bioavailability of DPM-1001 and MSI-1436 are not publicly available, the literature

consistently supports the superior oral bioavailability of DPM-1001.

DPM-1001 Oral Administration Studies
In preclinical studies, DPM-1001 has been shown to be effective when administered orally to

mice. For instance, in a study investigating its effects on diet-induced obesity, DPM-1001 was

administered orally at a dose of 5 mg/kg once daily for 50 days, leading to weight loss and

improved glucose tolerance[9].

MSI-1436 Administration Studies
Due to its poor oral bioavailability, MSI-1436 is typically administered via injection in research

settings. Phase 1 clinical trials for diabetes and obesity have utilized intravenous (IV)

administration[6][8].

Representative Experimental Protocol: Oral
Bioavailability Assessment in Mice
The following is a generalized protocol for assessing the oral bioavailability of a compound like

DPM-1001 in a mouse model. Specific parameters would be optimized for the particular study.

Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound

in mice.
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Animals: Male C57BL/6 mice, 8-10 weeks old.

Groups:

Intravenous (IV) Administration: Test compound administered via tail vein injection (e.g., 1

mg/kg) to determine the area under the curve (AUC) for 100% bioavailability.

Oral Gavage (PO) Administration: Test compound administered via oral gavage (e.g., 5

mg/kg).

Procedure:

Animals are fasted overnight prior to dosing.

The test compound is formulated in an appropriate vehicle (e.g., a solution of DMSO,

PEG300, Tween-80, and saline)[9].

For the PO group, the compound is administered directly into the stomach using a gavage

needle.

Blood samples are collected at various time points post-administration (e.g., 0, 15, 30

minutes, and 1, 2, 4, 8, 24 hours).

Plasma is separated from the blood samples and the concentration of the test compound is

quantified using a validated analytical method, such as liquid chromatography-mass

spectrometry (LC-MS).

Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma

concentration-time data.

Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) *

(Dose_IV / Dose_oral) * 100.

Mechanism of Action: PTP1B Inhibition
Both DPM-1001 and MSI-1436 are allosteric inhibitors of Protein Tyrosine Phosphatase 1B

(PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways. By
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inhibiting PTP1B, these compounds enhance insulin and leptin sensitivity, making them

attractive therapeutic targets for metabolic diseases.
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PTP1B signaling pathway and inhibition.

Experimental Workflow for Oral Bioavailability Study
The following diagram outlines a typical workflow for an in vivo study to determine the oral

bioavailability of a compound.
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Workflow for in vivo oral bioavailability assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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